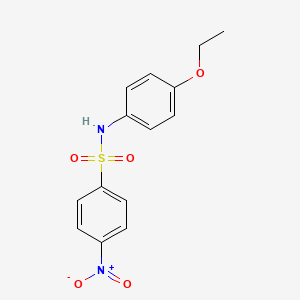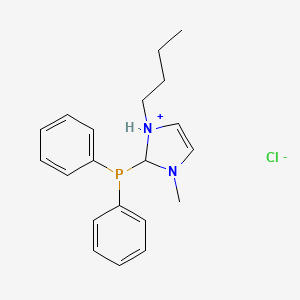![molecular formula C11H12Br3NO5S2 B14239341 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine CAS No. 575446-77-4](/img/structure/B14239341.png)
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of tribromomethanesulfonyl and benzene-1-sulfonyl groups attached to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(Tribromomethanesulfonyl)benzene-1-sulfonyl chloride, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tribromomethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of tribromomethanesulfonyl.
1-Bromo-4-(trifluoromethyl)sulfonyl benzene: Contains a bromine atom and trifluoromethyl group, offering different reactivity and applications.
Uniqueness
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.
特性
CAS番号 |
575446-77-4 |
|---|---|
分子式 |
C11H12Br3NO5S2 |
分子量 |
542.1 g/mol |
IUPAC名 |
4-[4-(tribromomethylsulfonyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C11H12Br3NO5S2/c12-11(13,14)21(16,17)9-1-3-10(4-2-9)22(18,19)15-5-7-20-8-6-15/h1-4H,5-8H2 |
InChIキー |
SCYSIAFBPRIQQU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
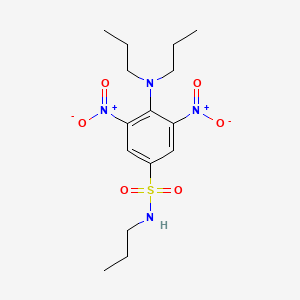
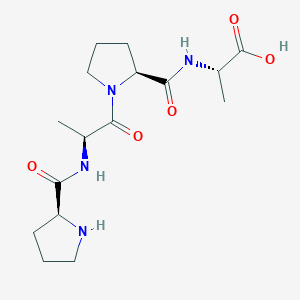
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)

![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
methanone](/img/structure/B14239296.png)



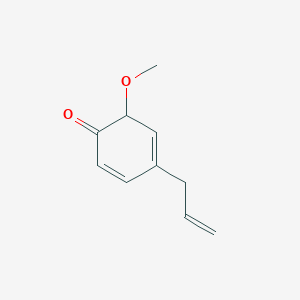
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
